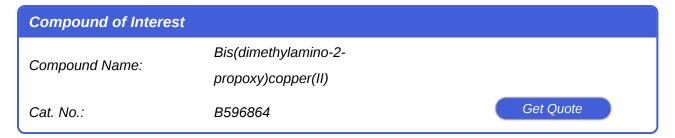


Kinetic analysis of reactions catalyzed by Bis(dimethylamino-2-propoxy)copper(II)

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide to the kinetic analysis of reactions catalyzed by **Bis(dimethylamino-2-propoxy)copper(II)** [Cu(dmap)₂] and its comparison with alternative copper catalysts. This guide is intended for researchers, scientists, and drug development professionals interested in the catalytic applications of copper complexes.

While specific kinetic data for reactions catalyzed by **Bis(dimethylamino-2-propoxy)copper(II)** is not extensively available in published literature, this guide provides a comparative analysis based on the performance of other relevant copper(II) catalysts in similar chemical transformations. The information presented here is compiled from various studies on copper-catalyzed oxidation, polymerization, and cross-coupling reactions.

Overview of Bis(dimethylamino-2-propoxy)copper(II) as a Catalyst

Bis(dimethylamino-2-propoxy)copper(II), also known as $Cu(dmap)_2$, is a copper(II) coordination complex with the formula $Cu(C_5H_{12}NO)_2.[1][2][3]$ It is recognized for its catalytic activity in various organic syntheses, including cross-coupling and polymerization reactions.[1] Its utility also extends to materials science as a precursor for creating copper-containing thin films through chemical vapor deposition (CVD).[1][4] The presence of bidentate dimethylamino-2-propoxy ligands creates a unique coordination environment around the copper center, influencing its catalytic performance.



Comparative Kinetic Analysis

Due to the limited direct kinetic data for Cu(dmap)₂, this section presents a comparison with other well-studied copper(II) catalysts in three key reaction types where Cu(dmap)₂ is expected to be active: alcohol oxidation, atom transfer radical polymerization (ATRP), and Ullmann-type cross-coupling reactions.

Aerobic Oxidation of Alcohols

Copper complexes are widely used as catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. The mechanism often involves the formation of a Cu(II)-alkoxide intermediate.[5]

Table 1: Comparison of Copper Catalysts in the Aerobic Oxidation of Benzyl Alcohol

Catalyst/ System	Reaction Condition s	Substrate	Product	Conversi on/Yield	Rate Constant/ Turnover Frequenc y (TOF)	Referenc e
[Cu(4'- Cltpy)Cl ₂]/ TEMPO/K ₂ CO ₃	Water, Air, 70°C, 20 h	Benzyl Alcohol	Benzaldeh yde	74% Yield	Not Reported	[6]
[CuCl ₂ (H ₂ O)L] (L = 2,6-bis(5- tert-butyl- 1H- pyrazol-3- yl)pyridine)	Acetonitrile , H ₂ O ₂ , 70 °C, 1 h	Benzyl Alcohol	Benzoic Acid	98% Conversion , 96% Yield	TON = 341	[6]
tBuPhCu	O ₂ , Room Temperatur e	Benzyl Alcohol	Benzaldeh yde	90-96% Yield	Not Reported	[7]



Discussion: The data in Table 1 showcases the performance of different copper(II) complexes in alcohol oxidation. For instance, the [Cu(4'-Cltpy)Cl2]/TEMPO system provides good yields of benzaldehyde under aqueous conditions.[6] In contrast, the [CuCl2(H2O)L] catalyst demonstrates high efficiency in oxidizing benzyl alcohol to benzoic acid.[6] The tBuPhCu complex, featuring a redox-active ligand, also shows excellent yields at room temperature.[7] While no specific rates are given for all, the high turnover number (TON) for [CuCl2(H2O)L] indicates a highly efficient catalytic process. The kinetic analysis of the tBuPhCu catalyzed reaction revealed a first-order dependence on both the catalyst and benzyl alcohol concentration, and a zero-order dependence on the oxygen concentration.[7]

Atom Transfer Radical Polymerization (ATRP)

Copper complexes are paramount catalysts in ATRP, a controlled radical polymerization technique. The catalytic activity is highly dependent on the ligand structure, which influences the redox potential of the Cu(I)/Cu(II) couple and, consequently, the activation (k_act) and deactivation (k_deact) rate constants.[8][9]

Table 2: Kinetic Data for Copper-Based Catalysts in ATRP of Acrylonitrile

Catalyst System	Reducing Agent	Conversion (Time)	M_n,exp(g/mol)	Đ (M_w/M_n)	Reference
CuBr ₂ /TPMA	Rochelle Salt	85% (1 h)	98,000	1.35	[9]
CuBr₂/Me₅TR EN	Rochelle Salt	75% (1.5 h)	85,000	1.40	[9]

Discussion: Table 2 presents data for copper-catalyzed AGET (Activators Generated by Electron Transfer) ATRP of acrylonitrile.[9] The use of Rochelle salt as a reducing agent allows for the regeneration of the active Cu(I) species. The $CuBr_2/TPMA$ system shows a faster polymerization rate compared to the $CuBr_2/Me_6TREN$ system under these conditions.[9] The control over the polymerization is indicated by the relatively low dispersity (Φ) values. The kinetics of ATRP are complex, with the overall rate depending on the equilibrium constant $K_ATRP = k_act/k_deact.[8]$

Ullmann-Type Cross-Coupling Reactions



The Ullmann reaction, a copper-catalyzed cross-coupling for the formation of C-O, C-N, and C-S bonds, has seen significant advancements with the development of heterogeneous catalysts.

Table 3: Performance of a Heterogeneous Copper Catalyst in Ullmann C-O Coupling

Aryl Halide	Nucleophile	Product	Yield	Time (h)	Reference
Iodobenzene	Phenol	Diphenyl ether	95%	12	[10]
4-lodotoluene	Phenol	4- Methyldiphen yl ether	92%	12	[10]
1-lodo-4- nitrobenzene	Phenol	4- Nitrodiphenyl ether	98%	8	[10]

Discussion: The data in Table 3 is for a heterogeneous copper oxide catalyst supported on mesoporous manganese oxide (meso Cu/MnOx) in the Ullmann C-O cross-coupling reaction. [10] The catalyst demonstrates high yields for a variety of aryl halides. Kinetic studies of this system showed that the reaction is accelerated by electron-withdrawing groups on the aryl halide, with a Hammett analysis yielding a ρ value of +1.0, suggesting that oxidative addition is a key step in the mechanism.[10]

Experimental Protocols

Below are detailed methodologies for the kinetic analysis of copper-catalyzed reactions, based on the cited literature.

Kinetic Analysis of Aerobic Alcohol Oxidation

This protocol is adapted from the study of a copper complex with redox-active ligands.[7]

 Reaction Setup: A solution of the copper catalyst (e.g., tBuPhCu) in a suitable solvent (e.g., acetonitrile) is prepared in a sealed vial.



- Initiation: The reaction is initiated by adding the alcohol substrate (e.g., benzyl alcohol). For reactions studying the effect of oxygen, the headspace of the vial is purged with a specific concentration of O₂.
- Monitoring: The reaction progress is monitored by taking aliquots at regular intervals.
- Analysis: The aliquots are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product (e.g., benzaldehyde). An internal standard is typically used for accurate quantification.
- Data Treatment: The initial rates are determined from the linear portion of the concentration versus time plots. The reaction orders with respect to the catalyst, substrate, and oxygen are determined by systematically varying their initial concentrations and observing the effect on the initial rate.

Monitoring of Atom Transfer Radical Polymerization (ATRP)

This protocol is based on general procedures for ATRP.[9]

- Reaction Mixture Preparation: The monomer (e.g., acrylonitrile), initiator, copper(II) catalyst (e.g., CuBr₂), and ligand (e.g., TPMA) are dissolved in a suitable solvent in a Schlenk flask. The reducing agent (e.g., Rochelle salt) is added to initiate the polymerization.
- Sampling: Samples are withdrawn from the reaction mixture at different time points using a syringe.
- Analysis:
 - Conversion: Monomer conversion is determined gravimetrically or by ¹H NMR spectroscopy.
 - Molecular Weight and Dispersity: The number-average molecular weight (M_n) and dispersity (Đ) of the polymer are determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).



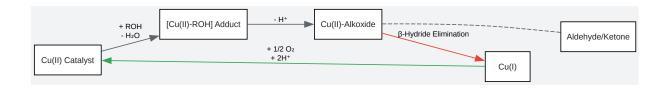
• Kinetic Plots: A plot of ln([M]₀/[M]t) versus time is constructed to assess the livingness of the polymerization. A linear relationship indicates a constant concentration of propagating radicals.

Kinetic Study of Ullmann Cross-Coupling

This protocol is adapted from the study of a heterogeneous copper catalyst.[10]

- Reaction Setup: The aryl halide, nucleophile, base (e.g., K₂CO₃), and the heterogeneous copper catalyst (e.g., meso Cu/MnOx) are combined in a suitable solvent in a reaction vessel equipped with a condenser.
- Reaction Conditions: The mixture is heated to the desired temperature under an inert atmosphere.
- Monitoring: Aliquots of the reaction mixture are taken at various time intervals. The solid catalyst is separated by centrifugation or filtration before analysis.
- Analysis: The product yield in the supernatant is determined by GC or HPLC using an internal standard.
- Hammett Analysis: To probe the electronic effects of substituents, a series of substituted aryl
 halides are reacted under identical conditions. A Hammett plot is constructed by plotting
 log(k_X/k_H) against the Hammett substituent constant (σ), where k_X and k_H are the rate
 constants for the substituted and unsubstituted reactants, respectively.

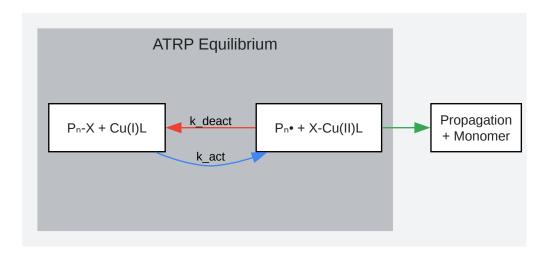
Visualizations Catalytic Cycles and Workflows



Click to download full resolution via product page



Caption: Generalized catalytic cycle for copper-catalyzed aerobic alcohol oxidation.



Click to download full resolution via product page

Caption: Core equilibrium and propagation in Atom Transfer Radical Polymerization (ATRP).

Caption: General experimental workflow for kinetic analysis of a catalytic reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | Cu(C5H12NO)2 Ereztech [ereztech.com]
- 2. strem.com [strem.com]
- 3. Bis(dimethylamino-2-propoxy)copper(Cu(dmap)2) | C10H24CuN2O2 | CID 15800092 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis(dimethylamino-2-propoxy)copper(II), min. 98% Cu(dmap)2 | 185827-91-2 [chemicalbook.com]
- 5. Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]



- 7. Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Studies on ATRP Matyjaszewski Polymer Group Carnegie Mellon University [cmu.edu]
- 9. mdpi.com [mdpi.com]
- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- To cite this document: BenchChem. [Kinetic analysis of reactions catalyzed by Bis(dimethylamino-2-propoxy)copper(II)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596864#kinetic-analysis-of-reactions-catalyzed-by-bis-dimethylamino-2-propoxy-copper-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com